molecular formula C20H16F2N2O2 B3625224 N-[4-(benzyloxy)phenyl]-N'-(2,4-difluorophenyl)urea

N-[4-(benzyloxy)phenyl]-N'-(2,4-difluorophenyl)urea

Cat. No.: B3625224
M. Wt: 354.3 g/mol
InChI Key: GAKFXJCJRKACHX-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-N’-(2,4-difluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyloxy group attached to a phenyl ring and a difluorophenyl group attached to the urea moiety

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-phenylmethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O2/c21-15-6-11-19(18(22)12-15)24-20(25)23-16-7-9-17(10-8-16)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKFXJCJRKACHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-N’-(2,4-difluorophenyl)urea typically involves the reaction of 4-(benzyloxy)aniline with 2,4-difluorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-[4-(benzyloxy)phenyl]-N’-(2,4-difluorophenyl)urea can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield and purity. The use of automated systems for the addition of reagents and monitoring of the reaction can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[4-(benzyloxy)phenyl]-N’-(2,4-difluorophenyl)urea can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the urea moiety to form amines under suitable conditions using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Benzyloxy group oxidation products such as benzaldehyde or benzoic acid.

    Reduction: Amines derived from the reduction of the urea moiety.

    Substitution: Nitro, sulfo, or halo derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, N-[4-(benzyloxy)phenyl]-N’-(2,4-difluorophenyl)urea is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a scaffold for the development of new pharmaceuticals. Its structural features make it a candidate for the design of inhibitors or modulators of specific biological targets, such as enzymes or receptors.

Industry

In the materials science field, N-[4-(benzyloxy)phenyl]-N’-(2,4-difluorophenyl)urea can be used in the synthesis of polymers or as a precursor for the preparation of advanced materials with specific properties, such as thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which N-[4-(benzyloxy)phenyl]-N’-(2,4-difluorophenyl)urea exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the benzyloxy and difluorophenyl groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]-N’-(3-chloro-4-fluorophenyl)urea
  • N-[4-(benzyloxy)phenyl]-N’-(2-chloro-6-(4-methoxyphenoxy)benzyl)urea

Uniqueness

N-[4-(benzyloxy)phenyl]-N’-(2,4-difluorophenyl)urea is unique due to the presence of both benzyloxy and difluorophenyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(benzyloxy)phenyl]-N'-(2,4-difluorophenyl)urea
Reactant of Route 2
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N-[4-(benzyloxy)phenyl]-N'-(2,4-difluorophenyl)urea

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